(3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine; bis(4-methylbenzene-1-sulfonic acid)
Description
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine; bis(4-methylbenzene-1-sulfonic acid) is a chiral pyrrolidine derivative synthesized as a bis-salt of 4-methylbenzenesulfonic acid (tosylic acid). Its molecular formula is C₂₀H₃₀N₂O₇S₂ (molecular weight: 474.59 g/mol) . The compound is characterized by:
- CAS Number: 372482-03-6 .
- Storage: Recommended at -20°C for short-term stability (1 month) or -80°C for long-term storage (6 months) .
- Purity: >95% (HPLC), with applications restricted to research use .
- Solubility: Soluble in polar solvents like DMSO or water, with protocols recommending heating to 37°C and sonication for optimal dissolution .
The bis-sulfonate counterions enhance solubility and stability, making it suitable for pharmacological studies involving chiral amines.
Properties
IUPAC Name |
(3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.C6H14N2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-7-5-3-8-4-6(5)9-2/h2*2-5H,1H3,(H,8,9,10);5-8H,3-4H2,1-2H3/t;;5-,6-/m..0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQQQNPPUYRFIL-MQMRWXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CNC1CNCC1OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@H]1CNC[C@@H]1OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(3S,4S)-1-Benzyl-N,4-Dimethylpiperidin-3-amine Hydrochloride
CAS : 477600-68-3
Molecular Formula : C₁₄H₂₂N₂·2HCl
Key Differences :
- Core Structure : Piperidine ring (6-membered) vs. pyrrolidine (5-membered) in the target compound.
- Substituents : Benzyl and methyl groups at positions 1 and 4, compared to methoxy and methyl groups in the target compound.
- Counterions : Hydrochloride salt (2:1 stoichiometry) vs. bis-tosylate.
- Applications : Primarily used in synthetic organic chemistry for chiral intermediates, lacking documented pharmacological studies .
Lapatinib Ditosylate (Tykerb/Tyverb)
CAS : 388082-77-7
Molecular Formula : C₂₉H₂₆ClFN₄O₄S·2(C₇H₈O₃S)
Key Differences :
- Core Structure : Quinazoline-based kinase inhibitor vs. pyrrolidine amine.
- Counterions : Shares bis(4-methylbenzenesulfonate) but attached to a larger, pharmacologically active molecule.
- Applications : FDA-approved drug for breast cancer (ErbB2/EGFR inhibitor) vs. research-only status of the target compound .
2,4,6-Trimethylpyridinium p-Toluenesulfonate
CAS: Not explicitly listed (see for IUPAC name) Molecular Formula: C₁₅H₁₉NO₃S Key Differences:
- Core Structure : Pyridinium ion vs. pyrrolidine.
- Counterions : Single tosylate ion paired with a cationic aromatic ring.
- Applications : Catalyst in organic synthesis (e.g., esterifications) vs. the target compound’s role in chiral research.
| Parameter | Target Compound | Pyridinium Tosylate |
|---|---|---|
| Acidic Character | Weak base (amine) | Strong acid (pH <2 in solution) |
| Industrial Use | None | Foundry resins, electroplating baths |
Key Research Findings and Trends
Counterion Effects
- Bis-Tosylate Salts : The target compound’s bis(4-methylbenzenesulfonate) counterions improve aqueous solubility compared to hydrochloride salts, critical for in vitro assays .
- Stability : Tosylate salts generally exhibit superior thermal and hydrolytic stability over mesylate or hydrochloride derivatives .
Structural Modifications
- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters conformational flexibility, impacting receptor binding in pharmacological contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
